Cas no 52220-64-1 (1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone)

1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone is a versatile organic compound with significant applications in chemical synthesis. Its unique structure, featuring a bromo-substituted naphthalene ring and a hydroxyl group, offers high reactivity and selectivity in various reactions. This compound is particularly valuable for synthesizing complex organic molecules, including pharmaceutical intermediates and agrochemicals. Its ability to undergo a variety of transformations makes it a valuable tool in the chemical industry.
1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone structure
52220-64-1 structure
Product Name:1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone
CAS No:52220-64-1
MF:C12H9BrO2
MW:265.102662801743
MDL:MFCD24387485
CID:360147
PubChem ID:12931639
Update Time:2025-06-18

1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone
    • DTXSID10513277
    • 52220-64-1
    • 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethan-1-one
    • DB-362828
    • MDL: MFCD24387485
    • Inchi: 1S/C12H9BrO2/c1-7(14)10-6-11(13)8-4-2-3-5-9(8)12(10)15/h2-6,15H,1H3
    • InChI Key: NMDZQQHBPKCHBA-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(C)=O)C(=C2C=CC=CC2=1)O

Computed Properties

  • Exact Mass: 263.97857
  • Monoisotopic Mass: 263.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone Pricemore >>

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1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone Related Literature

Additional information on 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone

Professional Introduction to 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone (CAS No. 52220-64-1)

1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone, with the chemical formula C₁₁H₇BrO₂ and CAS number 52220-64-1, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound has garnered considerable attention due to its versatile applications in the development of novel bioactive molecules. The presence of both bromine and hydroxyl functional groups in its structure imparts unique reactivity, making it a valuable intermediate in synthetic pathways.

The bromo substituent at the 4-position of the naphthalene ring enhances the electrophilicity of the aromatic system, facilitating various coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, particularly in drug discovery efforts. On the other hand, the hydroxynaphthalen core provides a rigid scaffold that can be further modified through oxidation, reduction, or esterification, enabling the synthesis of a wide array of derivatives with distinct pharmacological properties.

In recent years, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone has been extensively studied for its potential in medicinal chemistry. Its structural motif is reminiscent of natural products and bioactive scaffolds, suggesting its utility in developing therapeutic agents. For instance, researchers have explored its derivatives as candidates for anticancer, anti-inflammatory, and antimicrobial applications. The naphthalen core is particularly noteworthy for its presence in several FDA-approved drugs, where it contributes to binding affinity and metabolic stability.

One of the most compelling aspects of this compound is its role in heterocyclic chemistry. The combination of bromine and hydroxyl groups allows for facile construction of nitrogen-containing heterocycles through cyclization reactions. These heterocycles are integral to many pharmacophores and have demonstrated efficacy across various disease indications. Recent advances in transition-metal-catalyzed reactions have further expanded the synthetic possibilities of 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone, enabling the rapid assembly of complex structures with high precision.

The pharmaceutical industry has shown particular interest in this compound due to its potential as a building block for drug candidates. For example, modifications at the ethanone moiety have led to the discovery of novel kinase inhibitors, which are critical in targeted cancer therapies. Additionally, the hydroxyl group offers a site for derivatization into ether or ester functionalities, which can improve solubility and bioavailability—key factors in drug design. The bromine atom also serves as a handle for further functionalization via cross-coupling reactions, allowing chemists to introduce diverse substituents with tailored biological activities.

From a synthetic chemistry perspective, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone exemplifies the importance of multifunctional intermediates in streamlining drug development pipelines. Its ability to participate in multiple reaction types under mild conditions reduces synthetic steps and improves overall yields. This efficiency is particularly valuable in industrial settings where cost-effectiveness and scalability are paramount. Furthermore, the compound’s stability under various reaction conditions makes it a reliable choice for large-scale preparations.

The growing body of literature on this compound underscores its significance in modern chemical biology. Researchers have leveraged its structural features to develop probes for enzyme inhibition studies and to investigate molecular interactions relevant to human health. The bromo group’s ability to engage with transition metals has also been exploited in catalytic systems designed for asymmetric synthesis—crucial for producing enantiomerically pure drugs with minimal side effects.

In conclusion, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone (CAS No. 52220-64-1) is a cornerstone compound in pharmaceutical research and organic synthesis. Its unique structural attributes enable diverse modifications and applications across multiple disciplines within medicinal chemistry. As our understanding of biochemical pathways continues to evolve, this compound will undoubtedly remain at the forefront of innovation, driving progress toward new therapeutic interventions.

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